2-Methylhex-5-enenitrile oxide

Catalog No.
S13047828
CAS No.
144254-17-1
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhex-5-enenitrile oxide

CAS Number

144254-17-1

Product Name

2-Methylhex-5-enenitrile oxide

IUPAC Name

2-methylhex-5-enenitrile oxide

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-3-4-5-7(2)6-8-9/h3,7H,1,4-5H2,2H3

InChI Key

BIYOAZYRUZUUMD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)C#[N+][O-]

2-Methylhex-5-enenitrile oxide is a chemical compound characterized by its unique structure, which includes a nitrile functional group and an alkene. The compound features a six-carbon chain with a double bond located at the fifth carbon and a nitrile group (-C≡N) at the end of the chain. The presence of the nitrile group introduces significant reactivity, making this compound of interest in various

The reactivity of 2-Methylhex-5-enenitrile oxide is primarily attributed to its alkene and nitrile functionalities. Key reactions include:

  • Nucleophilic Additions: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Aminocyanation: This compound can participate in copper-catalyzed aminocyanation reactions, where it reacts with amines to form substituted products. For example, it has been used as a substrate in reactions yielding various cyanohydrin derivatives with notable yields .
  • Radical Reactions: Under certain conditions, radical intermediates may form, allowing for further transformations that can lead to complex molecules .

Synthesis of 2-Methylhex-5-enenitrile oxide can be achieved through several methods:

  • Alkene Formation: Starting from a suitable precursor such as 2-methylhexanoyl chloride, the alkene can be formed through elimination reactions.
  • Nitrilation: The introduction of the nitrile group can be accomplished via nucleophilic substitution or by reacting an appropriate halide with sodium cyanide under basic conditions.
  • Copper-Catalyzed Reactions: Recent studies highlight the use of copper catalysts for aminocyanation processes involving similar alkenes, which could be adapted for synthesizing 2-Methylhex-5-enenitrile oxide .

2-Methylhex-5-enenitrile oxide has potential applications across various fields:

  • Organic Synthesis: Its reactive functional groups make it a valuable intermediate in synthetic organic chemistry for producing more complex molecules.
  • Pharmaceuticals: Compounds with similar structures often serve as precursors in drug development due to their biological activity.
  • Material Science: The compound may also find applications in polymer chemistry as a monomer or additive.

Interaction studies involving 2-Methylhex-5-enenitrile oxide primarily focus on its reactivity with nucleophiles and electrophiles. The nitrile group can interact with various biological molecules, potentially leading to modifications that affect biological pathways. Research into its interactions could provide insights into its potential toxicity or therapeutic effects.

Several compounds share structural similarities with 2-Methylhex-5-enenitrile oxide, each presenting unique properties:

Compound NameStructure FeaturesUnique Characteristics
3-Methylpent-4-enenitrileSimilar alkene and nitrile groupsDifferent position of the double bond
2-Ethylhex-5-enenitrileLonger carbon chainIncreased hydrophobicity and potential for different reactions
3-HexenenitrileStraight-chain alkeneLacks methyl substitution, affecting reactivity
4-Methylpent-3-enenitrilePosition of methyl affects stabilityMore stable due to less steric hindrance

These compounds illustrate how variations in structure can significantly influence chemical behavior and applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

125.084063974 g/mol

Monoisotopic Mass

125.084063974 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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